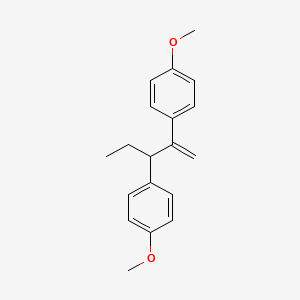
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes two methoxy groups and a propenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with ethylmagnesium bromide, followed by a Wittig reaction to introduce the propenyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 1-(1-Ethyl-2-(4-methoxyphenyl)ethyl)-4-methoxybenzene.
Substitution: Formation of 4-methoxy-2-nitrobenzene.
Applications De Recherche Scientifique
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and propenyl chain play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Ethyl-2-(4-hydroxyphenyl)-2-propenyl)-4-methoxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group on the aromatic ring.
Uniqueness
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. The combination of these functional groups with the propenyl chain provides distinct properties that differentiate it from similar compounds.
Propriétés
Numéro CAS |
83303-83-7 |
|---|---|
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-methoxy-4-[2-(4-methoxyphenyl)pent-1-en-3-yl]benzene |
InChI |
InChI=1S/C19H22O2/c1-5-19(16-8-12-18(21-4)13-9-16)14(2)15-6-10-17(20-3)11-7-15/h6-13,19H,2,5H2,1,3-4H3 |
Clé InChI |
FSOCMCMBWWBSSE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)

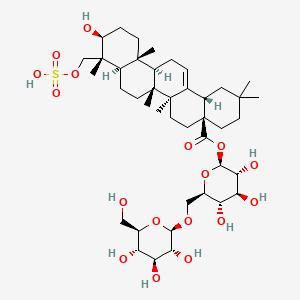
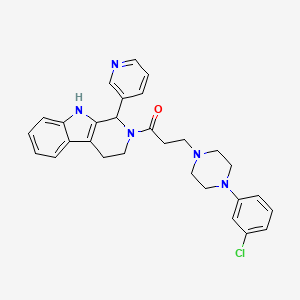
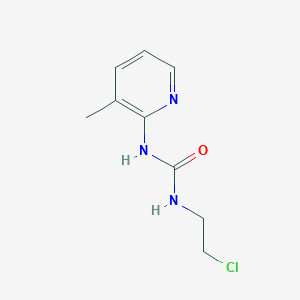
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
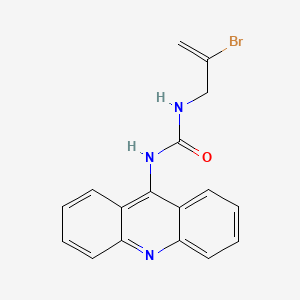
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)


![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)


![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
